Binding Affinity and Cellular Target Engagement
BQZ-485 exhibits a dissociation constant (KD) of 46 μM for GDI2, as determined by biolayer interferometry (BLI) [1]. While this binding affinity is moderate, it is comparable to the native interaction between GDI2 and its endogenous partner, Rab proteins, and is sufficient for target engagement as confirmed by cellular thermal shift assay (CETSA) in the low micromolar range [1]. In contrast, the optimized follow-on compound GDI2-IN-1 (compound (+)-37) demonstrates a significantly improved KD of 36 μM and an IC50 of 2.87 μM . This quantitative difference underscores BQZ-485's role as a tool compound for initial target identification and mechanistic studies, rather than a lead candidate for in vivo efficacy.
| Evidence Dimension | Binding Affinity (KD) and Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | KD = 46 μM |
| Comparator Or Baseline | GDI2-IN-1 (compound (+)-37): KD = 36 μM, IC50 = 2.87 μM |
| Quantified Difference | BQZ-485 KD is 10 μM higher (27.8% lower affinity) than GDI2-IN-1; BQZ-485 lacks a reported cellular IC50 in the primary reference. |
| Conditions | BLI assay for KD; cellular assay for GDI2-IN-1 IC50 |
Why This Matters
Researchers requiring a validated tool for probing GDI2's role in paraptosis should select BQZ-485 for its established target engagement profile, while those seeking potent in vivo activity should consider optimized analogs like GDI2-IN-1.
- [1] Yue, L., et al. (2023). Targeting GDP-Dissociation Inhibitor Beta (GDI2) with a Benzo[a]quinolizidine Library to Induce Paraptosis for Cancer Therapy. JACS Au, 3(10), 2749–2762. View Source
